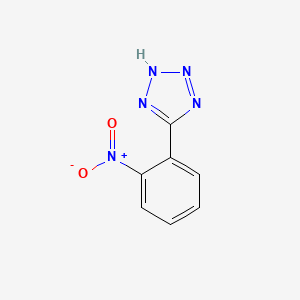

5-(2-nitrophenyl)-2H-tetrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-(2-nitrophenyl)-2H-tetrazole has been reported. For instance, 5-(2-nitrophenyl)furfural, a furfural derivative, was used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . Another study reported the use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group for the reverse synthesis of complex DNA arrays .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(2-nitrophenyl)-2H-tetrazole have been studied. For instance, the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether was studied . Another study reported the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the facile construction of amide bonds .Wissenschaftliche Forschungsanwendungen

1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Application Summary : This compound is being studied as a potential antimycobacterial agent that can interfere with iron homeostasis .

- Methods of Application : The compound was prepared and its structure was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

- Results : The compound showed promising results in mycobacterial models .

2. 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid

- Application Summary : This compound, also known as MNFA, has potential applications in various fields of scientific research, including medicine, pharmacology, and materials science.

- Methods of Application : The compound was first synthesized in 2013 by Xu et al. via the Knoevenagel condensation of 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid in the presence of piperidine as a catalyst.

- Results : MNFA is being researched for its potential use in the treatment of bacterial and fungal infections.

3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

- Application Summary : This compound, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine. It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .

- Methods of Application : The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine .

- Results : ROY has been crystallised in at least thirteen polymorphic forms . By 2020, ROY held the record for having the largest number of well-characterised polymorphs .

4. 5-(2-Nitrophenyl)furfural

- Application Summary : This compound is used in various chemical reactions and syntheses .

- Methods of Application : The compound is synthesized and used in various chemical reactions .

- Results : The results of these reactions vary depending on the specific reaction .

5. (2-Nitrophenyl)acetic acid

- Application Summary : This compound is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

- Methods of Application : The compound is synthesized and used in various biochemical reactions .

- Results : The results of these reactions vary depending on the specific reaction .

6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

- Application Summary : This compound, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine. It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .

- Methods of Application : The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine .

- Results : ROY has been crystallised in at least thirteen polymorphic forms . By 2020, ROY held the record for having the largest number of well-characterised polymorphs .

7. Organic Active Materials for Aqueous Redox Flow Batteries

- Application Summary : Organic active materials for aqueous redox flow batteries are being benchmarked in terms of lifetime and cost .

- Methods of Application : A comprehensive mathematical model is used to elucidate the battery capital costs for different organic active materials .

- Results : The most promising candidate is identified as the phenazine 3,3′-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP], suggesting costs even below that of the vanadium reference .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(2-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCYJMPEDACFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349909 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-nitrophenyl)-2H-tetrazole | |

CAS RN |

53257-40-2 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)